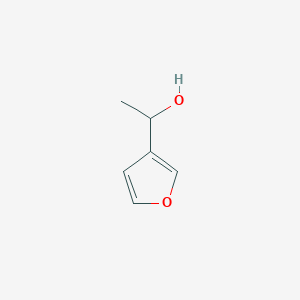

1-(3-Furyl)-1-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYCKQFLCOKZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397300 | |

| Record name | 1-(3-furyl)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13129-26-5 | |

| Record name | α-Methyl-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-furyl)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Furyl)-1-ethanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Furyl)-1-ethanol is a valuable heterocyclic alcohol that serves as a key intermediate in the synthesis of fine chemicals and pharmacologically active molecules. The furan moiety is a privileged scaffold in medicinal chemistry, and the secondary alcohol provides a chiral center and a reactive handle for further molecular elaboration. This guide provides a comprehensive, field-proven overview of the primary synthetic routes to this compound and the analytical methodologies required for its unambiguous characterization. The protocols herein are designed as self-validating systems, ensuring reproducibility and scientific rigor. We will explore the causal mechanisms behind experimental choices, present quantitative data in a clear, comparative format, and provide detailed, actionable protocols for both synthesis and analysis.

Introduction: The Scientific Merit of this compound

The furan ring system is a cornerstone in organic synthesis, prized for its unique electronic properties and its ability to participate in a wide array of chemical transformations. When functionalized with a chiral secondary alcohol, as in this compound, the resulting molecule becomes a highly versatile building block. Its applications span from the development of novel pharmaceuticals and agrochemicals to its use as a precursor in the synthesis of complex natural products.[1][2] The strategic importance of this compound necessitates robust and well-understood methods for its preparation and quality control.

This guide focuses on two predominant and reliable synthetic pathways: the nucleophilic addition of a Grignard reagent to furan-3-carboxaldehyde and the reduction of 3-acetylfuran. Each method offers distinct advantages in terms of yield, scalability, and reagent availability. Subsequently, we will detail the integrated analytical workflow—leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—required to confirm the structural integrity and purity of the synthesized product.

Synthesis of this compound: A Tale of Two Pathways

The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and laboratory capabilities. Both the Grignard reaction and ketone reduction are fundamental, high-yielding transformations in organic chemistry.

Pathway A: Grignard Reaction of Furan-3-carboxaldehyde

This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a methyl group, delivered via a Grignard reagent, onto the electrophilic carbonyl carbon of furan-3-carboxaldehyde.[3][4] This method is highly effective for building the target molecule from a smaller furan precursor. A representative yield for this reaction is approximately 96%.[5]

Causality Behind the Protocol: The Grignard reagent (CH₃MgBr) is a potent nucleophile but also a strong base. Therefore, the entire reaction must be conducted under strictly anhydrous (water-free) conditions to prevent the reagent from being quenched by protonation from water, which would halt the desired reaction.[4][6] Diethyl ether is an excellent solvent as it is aprotic and helps to stabilize the Grignard reagent complex.[4] The reaction is initiated at 0 °C to control the initial exothermic reaction, and a final acidic workup is required to protonate the intermediate alkoxide to yield the final alcohol product.[3]

Experimental Protocol: Grignard Synthesis

-

Apparatus Preparation: All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Grignard Reagent Formation: In the reaction flask, place magnesium turnings (1.1 eq). Add a small volume of anhydrous diethyl ether and a single crystal of iodine to initiate the reaction.

-

Prepare a solution of methyl bromide (1.05 eq) in anhydrous diethyl ether in the dropping funnel. Add a small portion to the magnesium. The initiation is marked by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes to ensure full formation of the Grignard reagent.[6]

-

Reaction with Aldehyde: Cool the Grignard solution to 0 °C using an ice bath.

-

Dissolve furan-3-carboxaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Workup and Isolation: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Pathway B: Reduction of 3-Acetylfuran

This pathway involves the reduction of the ketone functional group of 3-acetylfuran to a secondary alcohol. This is a highly efficient and often simpler procedure than the Grignard reaction, with reported yields up to 99%.[5] Sodium borohydride (NaBH₄) is a common, mild, and selective reducing agent for this transformation.

Causality Behind the Protocol: Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles, attacking the carbonyl carbon of the ketone. Methanol or ethanol are typically used as solvents; they are protic and serve to protonate the intermediate alkoxide formed after the hydride attack. The reaction is generally safe and can be run at room temperature.

Experimental Protocol: Ketone Reduction

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylfuran (1.0 eq) in methanol.

-

Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15-20 minutes to control the evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the starting material is consumed, carefully add water to quench any remaining NaBH₄.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

Regardless of the synthetic route, the crude product will require purification to remove unreacted starting materials, byproducts, and residual solvents. The primary method for purifying this compound, a liquid with a reported boiling point of 42-43 °C at 0.7 mmHg, is fractional distillation under reduced pressure.[7] For smaller scales or to remove non-volatile impurities, silica gel column chromatography is also effective.

Structural Characterization: A Self-Validating Analytical Workflow

Unambiguous identification of the synthesized product is critical. A combination of spectroscopic techniques provides a self-validating system where the data from each analysis must be consistent with the proposed structure.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on analysis of its 2-furyl isomer and general principles of spectroscopy.[1][6][8]

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.4 ppm (s, 1H)~7.3 ppm (t, 1H)~6.4 ppm (m, 1H)~4.8 ppm (q, J ≈ 6.5 Hz, 1H)~2.0 ppm (br s, 1H)~1.5 ppm (d, J ≈ 6.5 Hz, 3H) | Furan H-2Furan H-5Furan H-4CH-OHOH CH₃ |

| ¹³C NMR | Chemical Shift (δ) | ~143 ppm~139 ppm~126 ppm~109 ppm~63 ppm~24 ppm | Furan C-2Furan C-5Furan C-3Furan C-4C H-OHC H₃ |

| IR | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ (broad)~3120 cm⁻¹~2970 cm⁻¹~1500, 1600 cm⁻¹~1150 cm⁻¹ | O-H stretch (alcohol)=C-H stretch (furan)-C-H stretch (alkyl)C=C stretch (furan ring)C-O stretch (alcohol) |

| MS (EI) | m/z | 112 [M]⁺97 [M-CH₃]⁺84 [M-C₂H₄]⁺ | Molecular IonLoss of methyl groupLoss of ethene |

Data Interpretation

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The three distinct signals in the aromatic region confirm the furan ring. The quartet at ~4.8 ppm coupled to the doublet at ~1.5 ppm is the classic pattern for an ethyl fragment where one carbon is an alcohol (CH-CH₃). The broad singlet for the hydroxyl proton is also characteristic.[1]

-

¹³C NMR: The carbon spectrum should show six distinct signals. Four in the downfield region (>100 ppm) correspond to the sp² carbons of the furan ring, while the carbon attached to the oxygen (C-OH) appears around 63 ppm, and the methyl carbon appears furthest upfield (~24 ppm).[1]

-

IR Spectroscopy: The most prominent feature will be a strong, broad absorption band around 3350 cm⁻¹, which is definitive for the O-H stretch of an alcohol.[8] The presence of C-O stretching and the characteristic furan ring vibrations further corroborates the structure.[9]

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 112, corresponding to the molecular weight of C₆H₈O₂.[5][7] Key fragmentation patterns, such as the loss of a methyl group (m/z 97), provide further structural confirmation.

References

-

LookChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Formation of a Renewable Amine and an Alcohol via Transformations of 3-Acetamido-5-acetylfuran | Request PDF. Retrieved January 18, 2026, from [Link]

-

University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved January 18, 2026, from [Link]

-

Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved January 18, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of furfuryl alcohol (FA). Retrieved January 18, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 18, 2026, from [Link]

-

Iowa State University. (n.d.). Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon: Method. Retrieved January 18, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

Sources

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. rsc.org [rsc.org]

- 4. 13129-26-5|1-(Furan-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 5. PubChemLite - (1s)-1-(furan-3-yl)ethan-1-ol (C6H8O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 1-(3-Furyl)-1-ethanol: An In-depth Technical Guide

Introduction

1-(3-Furyl)-1-ethanol is a heterocyclic alcohol of significant interest in the fields of medicinal chemistry and materials science. As a derivative of furan, a versatile aromatic heterocycle, its chemical and physical properties are of considerable academic and industrial relevance. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural characteristics. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this specific isomer in public databases, this document leverages established spectroscopic principles and data from analogous compounds, particularly its 2-substituted isomer, 1-(2-furyl)-1-ethanol, to present a comprehensive and predictive spectroscopic profile.

Molecular Structure and Isomeric Context

The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure in comparison to its more commonly documented isomer, 1-(2-Furyl)-1-ethanol. The position of the ethanol substituent on the furan ring—at the 3-position versus the 2-position—profoundly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Molecular structures of this compound and its isomer 1-(2-Furyl)-1-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, with a detailed interpretation that contrasts with the known data for its 2-furyl isomer.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Furan) | ~7.4 | Singlet (or narrow triplet) | - |

| H-5 (Furan) | ~7.3 | Triplet | ~1.7 |

| H-4 (Furan) | ~6.4 | Doublet of doublets | ~1.7, ~0.8 |

| CH (Ethanol) | ~4.8 | Quartet | ~6.5 |

| OH (Ethanol) | Variable (broad singlet) | - | - |

| CH₃ (Ethanol) | ~1.5 | Doublet | ~6.5 |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to be distinct from its 2-furyl counterpart. The furan protons of the 3-substituted isomer will exhibit a different splitting pattern and chemical shifts due to the altered symmetry and electronic effects.

-

Furan Protons: H-2, being adjacent to the oxygen atom, is expected to be the most deshielded of the furan protons, appearing around 7.4 ppm. H-5 is anticipated to appear at a slightly lower chemical shift, and H-4, being the most shielded, should resonate further upfield. The coupling constants between the furan protons are characteristically small.

-

Ethanol Sidechain: The methine proton (CH) of the ethanol group is expected to be a quartet due to coupling with the three methyl protons, appearing around 4.8 ppm. The methyl protons (CH₃) will appear as a doublet, coupled to the methine proton, at approximately 1.5 ppm. The hydroxyl proton (OH) will likely be a broad singlet with a variable chemical shift depending on concentration and solvent.

For comparison, in 1-(2-furyl)-1-ethanol, the furan protons show a different pattern, with H-5 being the most deshielded.[1][2]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Furan) | ~125 |

| C-2 (Furan) | ~143 |

| C-5 (Furan) | ~140 |

| C-4 (Furan) | ~110 |

| CH (Ethanol) | ~65 |

| CH₃ (Ethanol) | ~22 |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Furan Carbons: The carbon atom bearing the ethanol substituent (C-3) is expected to be significantly shielded compared to the oxygen-bound carbons (C-2 and C-5). C-4 is anticipated to be the most shielded of the furan carbons.

-

Ethanol Sidechain: The methine carbon (CH) will be deshielded due to the attached hydroxyl group, while the methyl carbon (CH₃) will be found in the aliphatic region of the spectrum. The chemical shifts for the ethanol sidechain are expected to be similar to those in 1-(2-furyl)-1-ethanol.[3][4]

Caption: Generalized workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3140-3110 | Medium | =C-H stretch (furan) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500, ~1400 | Medium to Weak | C=C stretch (furan ring) |

| ~1150 | Strong | C-O stretch (alcohol) |

| ~1020 | Medium | C-O-C stretch (furan ring) |

| ~875 | Strong | =C-H out-of-plane bend (furan) |

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl group and the furan ring.

-

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.[5][6]

-

C-H Stretches: Aromatic C-H stretches from the furan ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethanol sidechain will appear just below 3000 cm⁻¹.

-

Furan Ring Vibrations: The characteristic C=C stretching vibrations of the furan ring are expected in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the furan ether linkage will also be present. A strong band around 875 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 3-substituted furan.[7][8]

-

C-O Stretch: A strong band around 1150 cm⁻¹ is expected for the C-O stretching vibration of the secondary alcohol.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty salt plates (or the solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment Ion |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - C₂H₅]⁺ or [Furan-C=O]⁺ |

| 69 | [Furan-CH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum:

Upon electron ionization (EI), this compound is expected to undergo fragmentation through several characteristic pathways.

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (112.13 g/mol ).[9]

-

Alpha-Cleavage: The most favorable fragmentation for alcohols is the cleavage of a bond alpha to the oxygen atom. Loss of a methyl radical (•CH₃) would result in a stable, resonance-delocalized cation at m/z 97. This is expected to be a prominent peak.

-

Other Fragmentations: Loss of the entire ethyl group or rearrangements can lead to other characteristic furan-containing fragments.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles and comparative analysis with related compounds, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and MS spectra. These data and interpretations serve as a valuable resource for researchers in the positive identification and characterization of this important furan derivative. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. RSC Publishing. Retrieved from [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2022). PMC. NIH. Retrieved from [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). PubMed. Retrieved from [Link]

-

Matsuura, B., et al. (n.d.). 1 Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Retrieved from [Link]

-

Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2022). MDPI. Retrieved from [Link]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (1965). eCommons. Retrieved from [Link]

-

Furan. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

Predicted 1 H NMR spectra of the ethanol molecule. (2017). ResearchGate. Retrieved from [Link]

-

A Convenient Preparation of 3-substituted Furans: Synthesis of Perillene and Dendrolasin. (2002). PubMed. Retrieved from [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). Royal Society of Chemistry. Retrieved from [Link]

-

Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Infrared spectra of methanol, ethanol, and n-propanol. (n.d.). NIST. Retrieved from [Link]

-

CID 144165158 | C12H16O4. (n.d.). PubChem. NIH. Retrieved from [Link]

-

C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

FTIR spectra of ethanol at different temperatures. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR of ethanol with ¹H and ¹³C. (2021). YouTube. Retrieved from [Link]

-

Continuous-flow 13C-filtered 1H NMR spectroscopy of ethanol metabolism in rat liver perfusate. (1989). PubMed. Retrieved from [Link]

-

Ethanol, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furfuryl alcohol(98-00-0) 1H NMR spectrum [chemicalbook.com]

- 3. Furfuryl alcohol(98-00-0) 13C NMR spectrum [chemicalbook.com]

- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. Furan [webbook.nist.gov]

- 9. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to 1-(3-Furyl)-1-ethanol: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Furyl)-1-ethanol, a heterocyclic secondary alcohol, represents a significant building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of the discovery, historical context, and evolution of synthetic methodologies for this valuable compound. We will delve into the foundational preparative routes, including the Grignard reaction with 3-furaldehyde and the reduction of 3-acetylfuran, and explore modern, more sophisticated catalytic approaches. The causality behind experimental choices in these syntheses will be examined, offering insights for practical application. Furthermore, this guide will touch upon the compound's emerging applications and provide detailed experimental protocols for its preparation, supported by diagrams and tabulated data to facilitate understanding and implementation in a research and development setting.

Introduction: The Significance of the 3-Substituted Furan Moiety

The furan ring is a privileged scaffold in a vast number of biologically active compounds.[1] Its unique electronic and steric properties often allow it to serve as a bioisostere for other aromatic systems, such as a phenyl ring, influencing a molecule's interaction with biological targets, metabolic stability, and overall bioavailability.[1] While 2-substituted furans have been extensively studied, their 3-substituted counterparts, such as this compound, offer a distinct vector for molecular elaboration, providing a different spatial arrangement of substituents that can be crucial for optimizing drug-receptor interactions.

This compound, in particular, possesses a chiral center and a reactive secondary alcohol, making it a versatile precursor for a variety of more complex structures. Its strategic importance lies in its ability to introduce a furan nucleus with a functionalized side chain at the 3-position, a common motif in numerous natural products and pharmaceutical agents.

A Historical Perspective on the Emergence of this compound

The precise, documented "discovery" of this compound in a singular, seminal publication is not readily apparent in the historical chemical literature. Its emergence is intrinsically linked to the development of synthetic methods for 3-substituted furans in the early 20th century. The history of this alcohol is therefore a story of the enabling chemistry that made its synthesis feasible and reproducible.

The early chemistry of furan, which itself was first prepared by Heinrich Limpricht in 1870, was dominated by derivatives of furfural, a readily available compound derived from biomass.[2] This led to a greater initial focus on 2-substituted furans. The synthesis of 3-substituted furans was historically more challenging.

The logical and most direct synthetic pathways to this compound are twofold:

-

The Grignard Reaction: The addition of a methyl Grignard reagent (methylmagnesium halide) to 3-furaldehyde.

-

The Reduction of a Ketone: The reduction of 3-acetylfuran.

Therefore, the history of this compound is interwoven with the histories of 3-furaldehyde and 3-acetylfuran. While a specific date for the first synthesis of this compound is difficult to pinpoint, it can be reasonably inferred that its preparation became achievable following the reliable synthesis of its precursors.

A significant development in the synthesis of 3-substituted furans was the Diels-Alder reaction of oxazoles with acetylenic compounds, which provided a route to 3-furoic acid.[3] This acid could then be converted to other 3-substituted furans, including 3-acetylfuran.

It is highly probable that this compound was first prepared in the early to mid-20th century as an extension of the burgeoning field of furan chemistry, likely as an unheralded intermediate in a larger synthetic effort rather than a celebrated discovery in its own right. Its characterization and isolation would have become more routine with the advent of modern spectroscopic techniques.

Foundational and Modern Synthetic Methodologies

The preparation of this compound has evolved from classical organometallic reactions to more refined catalytic methods. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and enantiopurity requirements.

Grignard Addition to 3-Furaldehyde

The reaction of a methyl Grignard reagent with 3-furaldehyde is a classic and straightforward method for the synthesis of racemic this compound.

Reaction Scheme:

Caption: Grignard synthesis of this compound.

Causality in Experimental Choices:

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial as Grignard reagents are highly reactive towards protic solvents like water and alcohols.

-

Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature.

-

Workup: An acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) is necessary to protonate the intermediate alkoxide and yield the final alcohol.

Experimental Protocol: Synthesis of Racemic this compound via Grignard Reaction

-

To a solution of 3-furaldehyde (1.0 eq) in anhydrous diethyl ether (Et2O) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (3.0 M in Et2O, 1.3 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Reduction of 3-Acetylfuran

The reduction of the carbonyl group of 3-acetylfuran is another common and efficient method for preparing this compound. This method is often preferred due to the commercial availability and stability of 3-acetylfuran.

Reaction Scheme:

Caption: Reduction of 3-acetylfuran to this compound.

Causality in Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent for ketones and is compatible with many functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH4).

-

Solvent: Protic solvents like methanol or ethanol are typically used for NaBH4 reductions as they also serve as the proton source for the intermediate alkoxide.

-

Temperature: The reaction is generally carried out at low temperatures (0°C to room temperature) to ensure selectivity and control the reaction rate.

Experimental Protocol: Synthesis of Racemic this compound by Reduction

-

Dissolve 3-acetylfuran (1.0 eq) in methanol (CH3OH) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by silica gel column chromatography.

Modern Catalytic and Enantioselective Methods

The development of asymmetric synthesis has led to methods for producing enantiomerically enriched this compound. These methods are crucial for the synthesis of chiral drugs and natural products where only one enantiomer is biologically active.

One notable approach is the enantioselective reduction of 3-acetylfuran using a chiral catalyst. For instance, reductions using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) or transition metal catalysts with chiral ligands can provide high enantiomeric excess.

Workflow for Enantioselective Reduction:

Caption: Workflow for the enantioselective synthesis of this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 75-77 °C at 15 mmHg |

| Density | 1.09 g/cm³ |

| CAS Number | 13129-26-5 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40 (t, J = 1.6 Hz, 1H), 7.35 (m, 1H), 6.35 (m, 1H), 4.85 (q, J = 6.5 Hz, 1H), 2.05 (br s, 1H, -OH), 1.50 (d, J = 6.5 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 143.4, 139.0, 125.8, 108.7, 63.8, 23.5.

-

IR (neat, cm⁻¹): 3350 (br, O-H), 2975, 2925 (C-H), 1505, 1155, 1020, 875.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules. Its utility stems from the presence of both a nucleophilic hydroxyl group and an aromatic furan ring that can undergo further functionalization.

-

Pharmaceutical Synthesis: The 3-substituted furan motif is present in a number of biologically active compounds. This compound can serve as a key starting material for the synthesis of novel drug candidates.

-

Natural Product Synthesis: Many natural products contain substituted furan rings. The chirality of this compound can be exploited in the enantioselective synthesis of these complex molecules.

-

Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas. This compound and its esters can be investigated for their potential use as flavor and fragrance components.

Conclusion

This compound, while not having a dramatic "discovery" story, has emerged as a fundamentally important building block in organic synthesis. Its history is a reflection of the broader advancements in the chemistry of 3-substituted furans. The availability of reliable synthetic routes, from classic Grignard reactions and ketone reductions to modern enantioselective methods, has solidified its role as a versatile precursor for researchers in drug discovery, natural product synthesis, and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this valuable compound in their research endeavors.

References

- Limpricht, H. (1870). "Ueber das Tetraphenol." Berichte der deutschen chemischen Gesellschaft, 3(1), 90–91.

-

Vrankova, K. (2009). Scope of enantioselective reduction of imines with trichlorosilane. PhD thesis, University of Glasgow. [Link]

- Kondrat'eva, G. Y., & Aganov, A. V. (1970). "A convenient synthesis of 3-furoic acid and 3-acetylfuran." Journal of the Chemical Society C: Organic, 1970, 1069-1070.

-

S3-Amazonaws. (2025). Unearthing the Subtleties of Rhodium(II)-Catalyzed Carbenoid Cycloadditions to Furans with a N-Sulfonyl- 1,2,3-Triazole Probe. [Link]

-

RSC Publishing. (2025). Green Chemistry. [Link]

-

ResearchGate. (n.d.). Furan and Its Derivatives. [Link]

-

MDPI. (n.d.). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. [Link]

Sources

A-Technical-Guide-to-1-(3-Furyl)-1-ethanol-(CAS-13129-26-5):-Properties-Synthesis-and-Applications

Abstract

1-(3-Furyl)-1-ethanol (CAS 13129-26-5) is a heterocyclic alcohol incorporating a furan moiety, a privileged scaffold in medicinal chemistry. The strategic positioning of the hydroxyl-bearing chiral center adjacent to the 3-substituted furan ring makes this molecule a valuable and versatile building block for the synthesis of complex chemical architectures. This guide provides an in-depth analysis of its physicochemical properties, predicted spectroscopic characteristics, plausible synthetic routes with a focus on stereocontrol, and its significant applications in drug development, particularly through the strategic Achmatowicz rearrangement. Detailed experimental protocols and safety considerations are provided to support researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral secondary alcohol. The furan ring is an electron-rich aromatic system, and its unique electronic properties influence the reactivity of the adjacent alcohol and the overall molecule.

Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 13129-26-5 | |

| IUPAC Name | 1-(Furan-3-yl)ethan-1-ol | |

| Synonyms | 1-(3-Furanyl)ethanol, α-Methyl-3-furanmethanol | [1] |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Canonical SMILES | CC(C1=COC=C1)O | [3][2] |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 42-43 °C @ 0.7 mmHg | [4] |

| logP (calculated) | 1.33290 | [1] |

| Topological Polar Surface Area (TPSA) | 33.37 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 72.9 | [1][5] |

Structural Representation

The structure of this compound, featuring a chiral center at C1, is fundamental to its utility in asymmetric synthesis.

Caption: Structure of this compound.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the carbinol proton, the methyl group, and the hydroxyl proton.

-

Furan Protons (H2, H4, H5): These aromatic protons will appear in the downfield region, typically between δ 6.0-7.5 ppm. The proton at C2 (adjacent to the oxygen) and C5 will likely be the most downfield. Specific shifts for a related 3-substituted furan were observed at δ 7.34 (H5), 7.23 (H2), and 6.27 (H4).[11]

-

Carbinol Proton (-CHOH): The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and the furan ring, expected to appear as a quartet (due to coupling with the methyl group) in the range of δ 4.8-5.0 ppm.[6][7]

-

Methyl Protons (-CH₃): The methyl protons will be a doublet, coupled to the carbinol proton, appearing upfield around δ 1.5-1.6 ppm.[6]

-

Hydroxyl Proton (-OH): This signal is typically a broad singlet and its chemical shift is highly variable (δ 1.5-5.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding.[7] It may disappear upon a D₂O shake.

¹³C NMR Spectroscopy

The carbon NMR will reflect the different chemical environments of the six carbon atoms.

-

Furan Carbons: The aromatic carbons of the furan ring are expected between δ 105-155 ppm. The oxygen-bound carbons (C2, C5) will be the most downfield. For a related 3-substituted furan, shifts were observed at δ 142.85 (C5), 138.89 (C2), 124.39 (C3), and 110.92 (C4).[11]

-

Carbinol Carbon (-CHOH): The carbon attached to the hydroxyl group is significantly deshielded and is expected in the δ 60-70 ppm range.[7]

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically appearing around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the O-H, C-O, and furan ring vibrations.

-

O-H Stretch: A strong, broad absorption in the region of 3500-3200 cm⁻¹ is the hallmark of the alcohol's hydroxyl group, with the broadening due to intermolecular hydrogen bonding.[9]

-

C-H Stretch (sp² and sp³): Aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹ (typically ~3100 cm⁻¹). Aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[9]

-

C=C Stretch (Furan Ring): Aromatic C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[8]

-

C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected in the 1150-1050 cm⁻¹ range.[9]

Synthesis and Stereoselective Control

The synthesis of this compound typically proceeds from the corresponding ketone, 3-acetylfuran. For applications in drug development, achieving high enantiomeric purity is critical. Asymmetric reduction is the most direct and effective strategy.

Proposed Synthetic Workflow: Asymmetric Reduction

The reduction of 3-acetylfuran to enantiomerically enriched this compound can be achieved using chiral reducing agents or biocatalysis. Biocatalytic reduction using alcohol dehydrogenases from microorganisms is often preferred for its high selectivity and environmentally benign conditions.

Caption: Proposed workflow for the synthesis of this compound.

Protocol: Biocatalytic Reduction of 3-Acetylfuran

This protocol is a representative methodology based on established procedures for the asymmetric reduction of similar ketones.

Expertise & Causality: The choice of a whole-cell biocatalyst like Lactobacillus is driven by its operational simplicity and the high enantiomeric excess (ee) often achieved by its native alcohol dehydrogenases. Glucose is included as a co-substrate to regenerate the essential NAD(P)H cofactor required for the reduction. The biphasic system with a water-immiscible solvent can improve substrate availability and simplify product extraction.

Methodology:

-

Culture Preparation: Cultivate a suitable microorganism (e.g., Lactobacillus paracasei) in an appropriate growth medium until the late exponential phase is reached. Harvest the cells via centrifugation and wash with a sterile buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup: In a sterile reaction vessel, suspend the harvested cells in the buffer to a specific optical density. Add glucose (as a cofactor regenerating source) and 3-acetylfuran (the substrate).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction reaches completion, remove the microbial cells by centrifugation or filtration.

-

Extraction: Saturate the aqueous supernatant with NaCl to reduce the solubility of the product and extract with an organic solvent such as ethyl acetate (3x volumes).

-

Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC.

Application in Drug Development: The Achmatowicz Rearrangement

A key transformation that highlights the utility of this compound and its 2-furyl isomers is the Achmatowicz rearrangement.[12][13] This oxidative ring expansion converts the furan moiety into a 6-hydroxy-2H-pyran-3(6H)-one, a versatile chiral building block for synthesizing a wide range of bioactive molecules, including monosaccharides and piperidine alkaloids.[14]

The Reaction Pathway

The reaction proceeds via an initial oxidation of the furan ring, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol, followed by an acid-catalyzed rearrangement.[13][15]

Caption: The Achmatowicz rearrangement pathway.

Protocol: Achmatowicz Rearrangement of a Furyl Ethanol

This protocol is a generalized procedure for the Achmatowicz rearrangement.

Trustworthiness & Self-Validation: The success of this reaction is critically dependent on controlling the reaction temperature to manage the exothermic nature of the oxidation and prevent side reactions. The reaction progress should be meticulously monitored by TLC, staining for both the starting material and the less UV-active pyranone product.

Methodology:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane and water.

-

Buffering: Add a solid buffer, like sodium bicarbonate (NaHCO₃), to neutralize the acidic byproducts of the oxidation (e.g., m-chlorobenzoic acid).

-

Oxidation: Cool the mixture to 0 °C in an ice bath. Add the oxidizing agent (e.g., m-CPBA, ~1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to destroy any excess peroxide.

-

Extraction: Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude dihydropyranone by flash column chromatography on silica gel.

Safety and Handling

While a specific, comprehensive safety dataset for this compound is limited, data from related furan alcohols and general chemical safety principles should guide its handling. The compound is classified as an irritant.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Fire Safety: Furan derivatives can be flammable. Keep away from open flames, sparks, and other ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent potential polymerization or oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a potent chemical intermediate whose value is derived from its chiral nature and the synthetic flexibility of the furan ring. Its efficient stereoselective synthesis and its capacity to undergo strategic transformations like the Achmatowicz rearrangement position it as a key building block for the construction of complex and medicinally relevant heterocyclic compounds. This guide provides the foundational technical knowledge for researchers to safely handle, synthesize, and strategically deploy this compound in advanced organic synthesis and drug discovery programs.

References

-

Achmatowicz, O., et al. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides. Tetrahedron, 27(10), 1973–1996.

-

Gawande, M. B., & Kherde, Y. B. (2012). Achmatowicz reaction and its application in the syntheses of bioactive molecules. Mini-Reviews in Organic Chemistry, 9(4), 363-376.

-

Beilstein Journals. (n.d.). Visible-light-mediated flow protocol for Achmatowicz rearrangement. Beilstein Journal of Organic Chemistry.

-

Ciufolini, M. A., & Wood, C. Y. (1998). The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols. Synthesis, 1998(12), 1607-1618.

-

Zhu, C., & Li, C. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research, 55(16), 2268–2282.

-

Angene Chemical. (n.d.). This compound (CAS# 13129-26-5).

-

The Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation.

-

LookChem. (n.d.). This compound.

-

ChemicalBook. (2022). This compound (CAS 13129-26-5).

-

PubChem. (n.d.). CID 144165158. National Center for Biotechnology Information.

-

ResearchGate. (n.d.). ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.

-

Google Patents. (n.d.). EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

OpenOChem Learn. (n.d.). Alcohols.

-

ResearchGate. (n.d.). FT-IR spectrum of furfuryl alcohol (FA).

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

J-STAGE. (1959). Reaction of Furan Derivatives with Ammonia. Tohoku Journal of Agricultural Research.

-

Alchem Pharmtech. (n.d.). CAS 13129-26-5 | 1-(Furan-3-yl)ethanol.

-

ChemicalBook. (n.d.). Furfuryl alcohol(98-00-0) ¹³C NMR spectrum.

-

ChemicalBook. (n.d.). Furfuryl alcohol(98-00-0) ¹H NMR spectrum.

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0000108).

-

University of California, Davis. (n.d.). IR Absorption Table.

-

Guidechem. (n.d.). 1-(3-FURIL)-1-ETANOL 13129-26-5 wiki.

Sources

- 1. lookchem.com [lookchem.com]

- 2. angenesci.com [angenesci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 13129-26-5 [chemicalbook.com]

- 5. CID 144165158 | C12H16O4 | CID 144165158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alcohols | OpenOChem Learn [learn.openochem.org]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Furfuryl alcohol(98-00-0) 1H NMR spectrum [chemicalbook.com]

- 11. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

- 12. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 13. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chiral Properties of 1-(3-Furyl)-1-ethanol

Abstract

1-(3-Furyl)-1-ethanol is a pivotal chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. The stereochemistry of its single chiral center is a critical determinant of biological activity in target molecules. This guide provides a comprehensive technical overview of the chiral properties of this compound, focusing on methodologies for the preparation of its enantiopure forms and the analytical techniques required for their characterization. We delve into the mechanistic principles of enzymatic kinetic resolution (EKR) and asymmetric synthesis, offering detailed, field-proven protocols. Furthermore, this document outlines the application of these enantiopure synthons and presents quantitative data to support the described methodologies, aiming to equip researchers, chemists, and drug development professionals with the essential knowledge to effectively utilize this versatile chiral intermediate.

Introduction: The Strategic Importance of this compound in Synthesis

The furan moiety is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] When functionalized with a chiral secondary alcohol, as in this compound, it becomes a highly valuable synthon for asymmetric synthesis. The precise three-dimensional arrangement of the hydroxyl group dictates the stereochemical outcome of subsequent reactions, profoundly influencing the efficacy and safety of the final drug product.[2] The demand for enantiomerically pure compounds is driven by stringent regulatory standards and a deep understanding of stereochemistry's role in pharmacology.[2][3]

This guide addresses the core challenge of obtaining the (R)- and (S)-enantiomers of this compound in high purity. We will explore the most effective strategies for resolving the racemic mixture and for direct asymmetric synthesis, with a strong emphasis on enzymatic methods, which offer mild reaction conditions and exceptional selectivity.[4]

Core Physicochemical Properties:

-

Molecular Formula: C₆H₈O₂[5]

-

Boiling Point: 42-43°C at 0.7 mmHg[5]

-

Appearance: Liquid[6]

-

CAS Number (Racemate): 13129-26-5[5]

Enzymatic Kinetic Resolution (EKR): A Green Approach to Enantiopurity

Enzymatic kinetic resolution is a cornerstone technique for separating enantiomers of secondary alcohols.[4][7] This method leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the acylation of one enantiomer in a racemic mixture, leaving the other unreacted. The result is a mixture of an acylated enantiomer and the unreacted, enantiopure alcohol, which can then be separated chromatographically.

Causality of Method Selection: Why Lipases?

Lipases, such as Candida antarctica Lipase B (CALB), are widely employed due to their:

-

Broad Substrate Scope: They accept a wide range of alcohols and acyl donors.[8]

-

High Enantioselectivity: CALB, often immobilized as Novozym® 435, exhibits excellent discrimination between the enantiomers of secondary alcohols.[8][9][10]

-

Operational Stability: Immobilized enzymes are robust, tolerate organic solvents, and can be easily recovered and reused, enhancing process economy.[9][10][11]

-

Mild Conditions: Reactions proceed at or near room temperature, preserving sensitive functional groups.[4]

The reaction is typically an irreversible transesterification using an acyl donor like vinyl acetate. The enol released tautomerizes to acetaldehyde, driving the reaction forward.

Workflow for Enzymatic Kinetic Resolution

The logical flow of an EKR experiment is designed to achieve optimal separation and yield. This process involves careful selection of enzyme, solvent, and acyl donor, followed by precise execution and analysis.

Caption: Workflow for enzymatic kinetic resolution of this compound.

Self-Validating Experimental Protocol: EKR of this compound

This protocol is designed to produce the unreacted (S)-alcohol and the acetylated (R)-ester with high enantiomeric excess (e.e.).

-

Preparation: To a 25 mL sealed glass vial, add racemic this compound (240 mM, 1 equivalent).

-

Solvent and Reagents: Add 5 mL of anhydrous n-hexane, followed by vinyl acetate (3 equivalents).[4] Hexane is chosen for its non-polar nature, which positively affects enzyme activity and selectivity.[4]

-

Enzyme Addition: Add Novozym® 435 (11 mg/mL).[4] The enzyme loading is a critical parameter optimized to balance reaction time and cost.[4]

-

Incubation: Seal the vial and place it in an orbital shaker at 200 rpm and 42°C.[4] This temperature is within the optimal range for Novozym® 435, ensuring good stability and activity.[4]

-

Monitoring: Monitor the reaction progress by taking aliquots at timed intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess (e.e.) of the substrate and product. The goal is to stop the reaction at ~50% conversion to maximize the e.e. of both components.

-

Work-up: Once the desired conversion is reached, remove the enzyme by filtration. Wash the immobilized enzyme with fresh solvent for reuse.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Separate the remaining (S)-alcohol from the (R)-acetate product using silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

Expected Results

The performance of EKR is highly dependent on the specific enzyme and conditions. While data for the 3-furyl isomer requires specific investigation, analogous resolutions of similar secondary alcohols provide a benchmark for expected outcomes. For the resolution of 1-phenylethanol, a structurally similar alcohol, high enantioselectivity is routinely achieved.[4][7]

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref |

| Novozym® 435 | Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 (for substrate) | [4] |

| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | Ambient | 168 | 40.1 | 98.9 (for product) | [7] |

Table reflects data for the analogous compound 1-phenylethanol, illustrating typical performance.

Asymmetric Synthesis: Direct Formation of Enantiopure Alcohols

An alternative to resolution is the direct asymmetric synthesis from a prochiral precursor, most commonly the corresponding ketone (3-acetylfuran). This is typically achieved through catalytic asymmetric reduction.

Asymmetric Reduction of 3-Acetylfuran

Asymmetric reduction utilizes a chiral catalyst to transfer a hydride to the ketone, creating the alcohol with a strong preference for one enantiomer.[12][13] Biocatalytic reduction using whole-cell microorganisms or isolated enzymes (alcohol dehydrogenases) is a powerful green chemistry approach.[14]

A well-established chemical method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source.[12] This method is known for its high enantioselectivity and predictable stereochemical outcome.[12]

Protocol: Asymmetric Bioreduction of 2-Acetylfuran (Illustrative)

While a specific protocol for 3-acetylfuran is proprietary to individual labs, this protocol for the 2-isomer using Lactobacillus paracasei illustrates the principles.[14]

-

Culture Preparation: Cultivate Lactobacillus paracasei in an appropriate growth medium until a desired cell density is reached.

-

Reaction Setup: In a reaction vessel, create a buffered solution containing glucose (as a co-substrate for cofactor regeneration) and the cultured cells.

-

Substrate Addition: Add 2-acetylfuran to the cell suspension.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.[14]

-

Monitoring and Work-up: Monitor the formation of the (R)-alcohol. Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate) and purify by chromatography.

-

Expected Outcome: This method has been shown to produce (R)-1-(Furan-2-yl)ethanol with >99% e.e. and high isolated yields.[14]

Analytical Characterization: Quantifying Enantiopurity

Accurate determination of enantiomeric excess is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are the definitive methods.[2][3][15]

Principle of Chiral Chromatography

Chiral chromatography operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[15][16] The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[15] Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are exceptionally versatile for separating a wide range of chiral alcohols.[15]

Chiral HPLC Analysis Workflow

Caption: General workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method for Enantiomer Separation

This protocol provides a starting point for the method development required to separate the enantiomers of this compound.

-

Instrumentation: Standard HPLC system with a UV detector.[15]

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting condition is 95:5 (Hexane:IPA). The ratio must be optimized to achieve baseline separation.[17]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[17]

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.[17]

-

Analysis: Inject 5 µL. The enantiomeric excess (% e.e.) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.[16]

Applications in Drug Development

The enantiomers of this compound serve as precursors to a variety of complex molecules. The furan ring can be elaborated through reactions like the Achmatowicz rearrangement or used in Diels-Alder cycloadditions.[14] These transformations open pathways to synthesizing nitrogen-containing heterocycles (like piperidines) and other bioactive scaffolds.[14][18] The alcohol functionality provides a handle for introducing further complexity and is often the source of the final molecule's critical stereocenter.

Conclusion

This compound is a valuable chiral intermediate whose utility is unlocked through effective methods of enantioseparation and analysis. Enzymatic kinetic resolution with immobilized lipases like Novozym® 435 stands out as a robust, scalable, and environmentally benign strategy for producing the (R) and (S) enantiomers with high optical purity. Complementary asymmetric synthesis routes offer a direct path to these valuable synthons. Mastery of chiral HPLC or GC techniques is essential for the accurate validation of these processes. The principles and protocols detailed in this guide provide a solid foundation for researchers to confidently and efficiently incorporate these powerful chiral building blocks into their synthetic programs, accelerating the discovery and development of new therapeutic agents.

References

-

Bozan, B., et al. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available from: [Link]

-

Ye, R., et al. (2003). Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. A Facile Route to Optically Active Terminal Aryl Propargylic Alcohols. ResearchGate. Available from: [Link]

-

Phenomenex. (2001). Chiral HPLC Separations Guide. Available from: [Link]

-

Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. Available from: [Link]

-

LookChem. This compound Product Information. Available from: [Link]

-

Alcalde, M., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? RSC Publishing. Available from: [Link]

-

Gajbhiye, A., & P. Shrivastava. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

-

Sun, P., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

-

López-López, G., et al. (2007). Different enzyme requirements for the synthesis of biodiesel: Novozym 435 and Lipozyme TL IM. PubMed. Available from: [Link]

-

Barbosa, O., et al. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst? ResearchGate. Available from: [Link]

-

Feliczak-Guzik, A., et al. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 144165158. Available from: [Link]

- Google Patents. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.

-

Alonso-Fagúndez, N., et al. (2022). Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review. MDPI. Available from: [Link]

-

Wolny, A., et al. (2024). Robust biocatalyst for the green continuous flow synthesis of esters from biomass-derived furfuryl alcohol and C8–C18 carboxylic acids. RSC Publishing. Available from: [Link]

-

ResearchGate. Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis Furfuryl Ether Bio-Fuels. Available from: [Link]

-

Zhang, Z., et al. (2024). Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. Green Chemistry (RSC Publishing). Available from: [Link]

-

Kawanami, Y., & K. Miyatake. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available from: [Link]

-

ResearchGate. Enzymatic kinetic resolution of (R,S)-1-phenylethanol. Available from: [Link]

-

Weatherly, C. D., & C. D. Vanderwal. (2021). Asymmetric Partial Reductions of Pyridines. PubMed. Available from: [Link]

-

ResearchGate. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. Available from: [Link]

-

Zhang, Z., et al. (2020). Synthesis and Application of Sustainable Furfuryl Alcohol-based Plasticizer. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. Available from: [Link]

Sources

- 1. Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. (S)-(-)-1-(2-Furyl)ethanol = 99.0 GC sum of enantiomers 85828-09-7 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. digital.csic.es [digital.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. Different enzyme requirements for the synthesis of biodiesel: Novozym 435 and Lipozyme TL IM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Asymmetric Partial Reductions of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

Introduction: The "Why" and "How" of Modeling 1-(3-Furyl)-1-ethanol

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-(3-Furyl)-1-ethanol

This guide provides a comprehensive, technically-grounded walkthrough for performing and interpreting quantum chemical calculations on this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and defensible computational analysis.

This compound is a heterocyclic organic compound featuring a furan ring, a common moiety in biologically active molecules and pharmaceuticals.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for predicting its behavior in biological systems, designing derivatives with enhanced activity, and optimizing synthesis pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of such molecules with high accuracy.[2] This guide focuses on a practical, field-proven workflow that balances computational cost with predictive accuracy, making it suitable for routine research and drug discovery pipelines.

Foundational Pillars: Selecting the Right Computational Approach

The reliability of any quantum chemical study hinges on the chosen theoretical method and basis set. For a molecule like this compound, a cost-effective yet robust approach is required.

2.1. The Workhorse: Density Functional Theory (DFT)

DFT has emerged as the de facto standard for calculations on small to medium-sized organic molecules. It offers a favorable balance between accuracy and computational expense by approximating the complex many-electron wavefunction using the electron density.

2.2. Justifying the Choice: The B3LYP Functional and 6-31G(d,p) Basis Set

For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long and successful track record in providing reliable geometries and electronic properties for a vast range of organic compounds.[3][4] Its widespread use makes it an excellent choice for generating data that is comparable to a large body of existing literature.[5][6]

The functional is paired with the 6-31G(d,p) basis set. This is a Pople-style split-valence basis set that offers a good description of molecular systems.

-

6-31G : Describes the core electrons with a single basis function and the valence electrons with two (one contracted from 3 primitives, one from a single primitive).

-

(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the anisotropic nature of chemical bonds and are essential for molecules with heteroatoms and lone pairs, like this compound.

This combination, B3LYP/6-31G(d,p) , represents a well-validated "gold standard" for initial computational studies on organic molecules, providing excellent structural and electronic data without requiring prohibitive computational resources.[7]

The Computational Workflow: A Step-by-Step Guide

A rigorous computational analysis follows a logical sequence of steps. Each step builds upon the last, creating a self-validating protocol that ensures the final results are physically meaningful.

Caption: A validated workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional arrangement of atoms—its equilibrium geometry. This is the lowest point on the potential energy surface.

Causality: All subsequent electronic property calculations are highly dependent on the molecular geometry. An unoptimized, high-energy structure will yield meaningless results.

Step-by-Step Methodology:

-

Input Structure: Generate an initial 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by converting a SMILES string (CC(C1=COC=C1)O).[8]

-

Software Input: Create an input file for your quantum chemistry software (e.g., Gaussian, ORCA, GAMESS). The key components of the input file are:

-

Route Section (Keywords): Specify the method, basis set, and task.

#p: Enables enhanced print output. B3LYP/6-31G(d,p): Specifies the level of theory. Opt: The keyword that requests a geometry optimization.

-

Molecule Specification: Provide the atomic coordinates of the initial structure in Cartesian or Z-matrix format.

-

Charge and Multiplicity: For neutral this compound in its ground state, this will be 0 1 (charge 0, spin multiplicity 1).

-

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system.

-

Verification: Confirm that the optimization has converged successfully. The output file should indicate that it has reached a stationary point.

Protocol 2: Frequency Calculation

Once a stationary point is found, you must confirm it is a true energy minimum and not a saddle point (a transition state). A frequency calculation achieves this and also provides valuable thermodynamic data.

Causality: An optimization algorithm can converge on a transition state. A frequency calculation is the only way to definitively characterize the nature of the stationary point. The absence of imaginary frequencies confirms a true minimum.

Step-by-Step Methodology:

-